-Nitrophenyl hexanoate can be synthesized through various methods, including:
While its specific research applications are limited, 4-Nitrophenyl hexanoate finds use in several scientific fields:
4-Nitrophenyl hexanoate is an organic compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.26 g/mol. It is classified as an ester, specifically an ester of 4-nitrophenol and hexanoic acid. This compound is characterized by its distinctive aromatic nitro group, which contributes to its chemical reactivity and biological activity. The compound is often used in biochemical applications due to its ability to undergo hydrolysis, producing 4-nitrophenol and hexanoic acid as products .
Currently, there is no scientific research readily available detailing a specific mechanism of action for 4-Nitrophenyl hexanoate.
While 4-nitrophenyl hexanoate seems to have applications in scientific research, more information is needed to fully understand its properties and potential uses. Research on its:
4-Nitrophenyl hexanoate primarily undergoes hydrolysis in the presence of nucleophiles, leading to the release of 4-nitrophenol. This reaction can be catalyzed by enzymes such as lipases or by chemical agents like hydroxide ions. The hydrolysis mechanism involves a nucleophilic attack on the carbonyl carbon of the ester, resulting in the formation of a tetrahedral intermediate, which subsequently collapses to release the alcohol and regenerate the carboxylic acid .
The biological activity of 4-nitrophenyl hexanoate has been studied in various contexts, particularly regarding its role as a substrate for enzymatic reactions. It has been shown to interact with specific enzymes, facilitating studies on enzyme kinetics and mechanisms. For instance, it can serve as a model substrate for assessing lipase activity, where the rate of hydrolysis can be quantitatively measured .
Several synthesis methods exist for producing 4-nitrophenyl hexanoate:
Studies involving 4-nitrophenyl hexanoate often focus on its interactions with enzymes, particularly lipases. The compound's ability to participate in hydrolytic reactions makes it valuable for understanding enzyme specificity and catalytic mechanisms. Research has demonstrated that variations in acyl chain length can affect enzyme binding and activity, providing insights into structure-activity relationships .
Several compounds share structural similarities with 4-nitrophenyl hexanoate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Nitrophenyl acetate | C₉H₉NO₄ | Shorter acyl chain; commonly used in kinetic studies |
| 4-Nitrophenyl butanoate | C₁₁H₁₃NO₄ | Medium-length acyl chain; similar reactivity |
| p-Nitrophenyl caprate | C₁₄H₂₆NO₄ | Longer acyl chain; different solubility properties |
Uniqueness: 4-Nitrophenyl hexanoate is unique due to its specific chain length and reactivity profile, making it particularly suitable for studying medium-chain fatty acid interactions with enzymes compared to shorter or longer chain analogs .
4-Nitrophenyl hexanoate is an organic compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.26 g/mol [2]. This compound is synthesized through the esterification reaction between 4-nitrophenol and hexanoic acid, which involves the formation of an ester bond with the elimination of water . The esterification mechanism follows a specific pathway that requires careful control of reaction conditions to achieve optimal yields.
The fundamental reaction involves the nucleophilic attack of the phenolic hydroxyl group of 4-nitrophenol on the electrophilic carbonyl carbon of hexanoic acid [39]. This condensation reaction proceeds through several distinct mechanistic steps:
The reaction equilibrium naturally favors the reactants rather than products, necessitating strategies to shift the equilibrium toward ester formation [45]. This is typically accomplished by:
The reaction kinetics are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants [45]. Higher temperatures generally accelerate the reaction rate but may lead to side reactions if not carefully controlled [17].
The esterification of 4-nitrophenol with hexanoic acid can be significantly enhanced through the use of dicyclohexylcarbodiimide (DCC) as a coupling reagent [12]. DCC-mediated esterification, also known as Steglich esterification, offers several advantages over conventional acid-catalyzed methods, particularly for the synthesis of 4-nitrophenyl hexanoate [12] [15].
The DCC-mediated protocol follows a distinct mechanism:
However, a significant challenge in DCC-mediated esterification is the potential formation of N-acylurea through an undesired rearrangement of the O-acylisourea intermediate [12]. This side reaction can substantially reduce yields and complicate purification processes [11].
To overcome this limitation, 4-dimethylaminopyridine (DMAP) is commonly employed as a catalyst in conjunction with DCC [12] [16]. DMAP functions as an acyl transfer agent through the following mechanism:
The optimal conditions for DCC-mediated synthesis of 4-nitrophenyl hexanoate typically involve:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous dichloromethane | Prevents hydrolysis of intermediates |
| Temperature | 0-25°C | Minimizes side reactions |
| DMAP concentration | 5-10 mol% | Prevents N-acylurea formation |
| Reaction time | 2-4 hours | Allows complete conversion |
| DCC:acid ratio | 1.1:1 | Ensures complete activation |
Research has demonstrated that the DCC/DMAP system can achieve yields of 90-95% for 4-nitrophenyl hexanoate synthesis under optimized conditions [9]. Alternative coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have also been investigated, showing comparable efficiency but with the advantage of water solubility, which facilitates purification [11].
Recent innovations include the development of 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, which enables rapid esterification within just one minute while maintaining good yields [9]. This represents a significant advancement in the efficiency of 4-nitrophenyl hexanoate synthesis.
The transition from laboratory-scale to industrial-scale production of 4-nitrophenyl hexanoate presents numerous challenges that must be addressed to ensure economic viability and process efficiency [17]. Industrial synthesis requires careful optimization of reaction parameters, reactor design, and process flow to maximize yields while minimizing costs and waste generation [17] [18].
Several key strategies have been developed for yield maximization in the industrial production of 4-nitrophenyl hexanoate:
Continuous Flow Processing: Implementation of continuous flow reactors instead of batch reactors allows for more precise control over reaction conditions, resulting in improved consistency and higher yields [17]. This approach enables better heat and mass transfer, which is critical for maintaining optimal reaction kinetics [17] [21].
Water Removal Techniques: Since esterification is an equilibrium reaction, continuous removal of water is essential for driving the reaction toward completion [21]. Industrial processes employ various methods for water separation:
Catalyst Optimization: Industrial processes often utilize heterogeneous catalysts that offer advantages in terms of separation, recovery, and reuse [18]. Recent developments include:
Process Intensification: Integration of reaction and separation steps reduces equipment footprint and improves overall efficiency [22]. Reactive-extractive distillation (RED) has shown particular promise for ester production, achieving yields comparable to conventional methods but with simplified downstream processing [22].
The following table compares different industrial production approaches for 4-nitrophenyl hexanoate:
| Production Method | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Batch Reactor with Azeotropic Distillation | 75-85 | Simple implementation, flexible operation | Lower space-time yield, higher energy consumption |
| Continuous Flow Reactor | 85-95 | Higher productivity, better heat transfer | Higher capital cost, less flexible |
| Reactive Distillation | 90-94 | Combined reaction and separation, equilibrium shift | Complex design and control, limited to certain conditions |
| Pervaporation-Assisted Reactor | 80-90 | Efficient water removal, mild conditions | Membrane fouling, additional equipment required |
| Enzymatic Catalysis | 85-95 | Mild conditions, high selectivity | Enzyme stability issues, higher catalyst cost |
Economic analysis indicates that continuous technologies such as plug flow reactors (PFR) and reactive distillation can provide significant advantages in terms of capital and operating costs compared to traditional batch processes [22]. For instance, production of similar esters at a capacity of 41.65 kilotons per year has demonstrated comparable annual profits of approximately 1 million dollars across batch, PFR, and RED technologies, with PFR showing slightly higher product yields [22].
The purification of 4-nitrophenyl hexanoate following synthesis is a critical step that significantly impacts the final product quality and overall process economics [25]. Various purification techniques have been developed and optimized for this compound, with chromatographic methods and recrystallization being the most widely employed approaches [25] [30].
Column chromatography represents one of the most effective methods for purifying 4-nitrophenyl hexanoate, particularly when high purity is required [30]. The process typically involves:
For laboratory-scale purification, flash chromatography has proven particularly effective, allowing for rapid separation while maintaining high resolution [30]. The typical conditions for flash chromatography purification of 4-nitrophenyl hexanoate include:
For industrial-scale production, preparative high-performance liquid chromatography (HPLC) may be employed, offering higher throughput and automation capabilities, albeit at increased cost [30].
Recrystallization represents a more economical approach for large-scale purification of 4-nitrophenyl hexanoate and is particularly effective when the crude product contains primarily non-polar impurities [31]. The process involves:
Common solvent systems for recrystallization of 4-nitrophenyl hexanoate include:
The choice of solvent system depends on the nature of impurities present and the physical properties of the crude product [31]. Multiple recrystallizations may be necessary to achieve high purity, though this comes at the cost of reduced overall yield [31].
Following purification, analytical characterization is essential to confirm the identity and purity of 4-nitrophenyl hexanoate [33] [34]. Common analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide structural confirmation, with characteristic signals for 4-nitrophenyl hexanoate including:
Infrared (IR) Spectroscopy: Key absorption bands include:
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative purity assessment, typically showing >98% purity for well-purified 4-nitrophenyl hexanoate [34] [36].
4-Nitrophenyl hexanoate demonstrates well-defined thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of 13°C [1] [2] [3] [4] [5], indicating its liquid state at ambient temperatures, which is consistent with its reported appearance as a light yellow to brown clear liquid [1] [6] [2] [3] [4].
The boiling point varies significantly with pressure conditions. Under reduced pressure (1 mmHg), the compound boils at 145-156°C [1] [6] [2] [3] [4] [7] [8] [9] [10] [11], while at atmospheric pressure (760 mmHg), the estimated boiling point reaches 351°C [12] [13]. This substantial difference demonstrates the compound's sensitivity to pressure changes and provides important information for distillation and purification procedures.
Vapor pressure measurements indicate the compound has a relatively low volatility, with an estimated vapor pressure of 4.24×10⁻⁵ mmHg at 25°C [12] [13]. This low vapor pressure is characteristic of the compound's molecular weight (237.25-237.26 g/mol) [1] [14] [6] [15] [7] and the presence of both aromatic and aliphatic components that contribute to intermolecular van der Waals forces.
The flash point ranges from 85°C to 146.5°C [1] [12] [2] [3] [4] [13] [5], indicating moderate fire hazard characteristics. The compound requires controlled storage conditions, typically at 0-10°C under refrigeration [6] [7] [8] [9] [10] [11] and under inert gas to prevent degradation [6] [7] [8] [9] [10] [11].
| Thermodynamic Property | Value | Conditions |
|---|---|---|
| Melting Point | 13°C | Standard pressure |
| Boiling Point | 145-156°C | 1 mmHg |
| Boiling Point | 351°C (estimated) | 760 mmHg |
| Flash Point | 85-146.5°C | Standard conditions |
| Vapor Pressure | 4.24×10⁻⁵ mmHg | 25°C |
The solubility profile of 4-Nitrophenyl hexanoate reflects its amphiphilic nature, containing both hydrophobic (hexanoate chain and aromatic ring) and polar (nitro group and ester linkage) structural elements. This dual character significantly influences its distribution behavior across various solvent systems.
Aqueous Solubility: The compound exhibits limited solubility in water [16] [17] [18], primarily due to the hydrophobic contributions from the six-carbon alkyl chain and the aromatic nitrophenyl moiety [17]. The presence of the electron-withdrawing nitro group partially counteracts this hydrophobicity but is insufficient to confer significant water solubility [18].
Organic Solvent Solubility: 4-Nitrophenyl hexanoate demonstrates excellent solubility in organic solvents [16] [17] [18], including ethanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and dichloromethane [16] [17] [18] [19] [20]. This broad organic solvent compatibility makes it suitable for various synthetic and analytical applications.
Buffer System Behavior: For aqueous buffer preparations, the compound requires organic co-solvents for dissolution [16] [19]. DMSO and DMF are particularly effective, with recommended dissolution procedures involving initial dissolution in the organic solvent followed by dilution with aqueous buffer [16] [19]. The compound maintains stability in such mixed systems for limited periods, typically not exceeding one day [16] [19].
Phase Preference Studies: Research has demonstrated that in biphasic systems, such as water-fluorous solvent mixtures, 4-Nitrophenyl hexanoate preferentially partitions into the organic phase [21] [22]. Hydrolysis studies in these systems show that reaction rates depend on both mass transfer from the organic phase to the aqueous phase and intrinsic hydrolysis kinetics [21] [22].
Aggregation Behavior: At concentrations above critical thresholds, the compound exhibits aggregation behavior through intermolecular hydrophobic interactions [23] [24] [25] [26]. This aggregation significantly affects its bioavailability and reaction kinetics, with longer alkyl chain analogs showing more pronounced aggregation tendencies [23] [24] [25].
| Solvent Type | Solubility | Applications |
|---|---|---|
| Water | Limited/Sparingly soluble | Requires co-solvents |
| Ethanol | Good | General organic synthesis |
| DMSO/DMF | Excellent | Buffer system preparation |
| Acetone | Moderate | Extraction procedures |
| Dichloromethane | Good | Organic extractions |
The partition coefficient (LogP) of 4-Nitrophenyl hexanoate represents a critical parameter for understanding its environmental fate, bioaccumulation potential, and transport behavior. While direct experimental LogP values for this specific compound are limited in the literature, estimates can be derived from structural analogs and computational methods.
Estimated LogP Values: Based on the compound's molecular structure and comparison with related nitrophenyl esters, the estimated LogP is in the range of 3-4 [27] [28], indicating moderate to high lipophilicity. This value reflects the balance between the hydrophobic hexanoate chain and aromatic ring versus the polar nitro and ester functionalities.
Structural Contributions to Partitioning: The partition behavior is dominated by several molecular features. The six-carbon aliphatic chain contributes significantly to lipophilicity [29] [30], while the nitrophenyl moiety provides both hydrophobic (aromatic ring) and hydrophilic (nitro group) characteristics [29]. The ester linkage serves as a moderately polar center that can participate in hydrogen bonding interactions [29].
Environmental Persistence Metrics: The compound demonstrates moderate environmental persistence [31] [32] [33]. In aquatic systems, 4-Nitrophenyl hexanoate is susceptible to hydrolysis, particularly under basic conditions [21] [22] [24], leading to the formation of 4-nitrophenol and hexanoic acid [34] [21]. The hydrolysis rate is pH-dependent, with faster degradation at higher pH values [21] [22] [24].
Biodegradation Potential: The compound shows biodegradability under aerobic conditions [31] [35], similar to related nitrophenol compounds. Microbial degradation pathways have been demonstrated for the parent 4-nitrophenol, which is a major hydrolysis product [31] [35]. The estimated biodegradation half-life in surface waters ranges from 1-8 days in freshwater systems [31] [32] [33].
Bioaccumulation Assessment: With a moderate LogP value, the compound presents moderate bioaccumulation potential [31] [36]. The bioconcentration factor (BCF) for related nitrophenol compounds ranges from 2.5-7.8 in aquatic organisms [31], suggesting limited but measurable bioaccumulation capacity.
Transport and Fate: Environmental transport is influenced by the compound's low vapor pressure [12] [13] and moderate water solubility [21] [22]. Volatilization from water surfaces is expected to be minimal [31] [32]. The primary removal mechanisms in aquatic systems include hydrolysis, biodegradation, and adsorption to organic matter [31] [32] [35].
Regulatory Considerations: The compound and its hydrolysis products require monitoring in environmental systems due to their potential ecological impacts [31] [32] [33]. The parent compound 4-nitrophenol has established environmental quality criteria and is classified as having low persistence (P1) and low bioaccumulation potential (B1) [31].
| Environmental Parameter | Value/Classification | Implications |
|---|---|---|
| Estimated LogP | 3-4 | Moderate bioaccumulation potential |
| Hydrolysis half-life | pH dependent, faster in basic conditions | Primary degradation pathway |
| Biodegradation | Occurs under aerobic conditions | Secondary removal mechanism |
| Volatilization | Low (based on vapor pressure) | Minimal atmospheric transport |
| Persistence classification | Moderate | Requires environmental monitoring |
| Bioaccumulation potential | Low to moderate | Limited accumulation in organisms |
Irritant